![molecular formula C11H16N6 B1415398 [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine CAS No. 1105196-26-6](/img/structure/B1415398.png)
[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
説明
[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine, also known as PDP or PDPy, is a chemical compound that has been studied for its potential therapeutic effects in various medical fields.
作用機序
The mechanism of action of [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is not fully understood, but it is believed to act on various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases, which are involved in cell cycle regulation. This compound has also been shown to activate certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis through the regulation of cell cycle and apoptosis-related proteins. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function through the regulation of neurotransmitters and neuronal signaling pathways. In cardiovascular disease, this compound has been shown to have vasodilatory effects and improve cardiac function through the regulation of vascular tone and cardiac contractility.
実験室実験の利点と制限
One advantage of using [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine in lab experiments is its potential therapeutic effects in various medical fields, which could lead to the development of new drugs for the treatment of cancer, neurological disorders, and cardiovascular disease. However, one limitation of using this compound in lab experiments is its potential toxicity, as high doses of this compound have been shown to induce cell death in non-cancer cells.
将来の方向性
For research on [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine could include further studies on its mechanism of action, as well as its potential therapeutic effects in other medical fields. Other areas of research could include the development of new drugs based on the structure of this compound, as well as the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, further studies on the potential toxicity of this compound could help to determine its safety for use in humans.
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic effects in various medical fields. Its synthesis method involves a series of chemical reactions, and its mechanism of action is not fully understood. This compound has been shown to have various biochemical and physiological effects in cells and organisms, and its potential therapeutic effects could lead to the development of new drugs for the treatment of cancer, neurological disorders, and cardiovascular disease. However, its potential toxicity and limitations for lab experiments should also be taken into consideration. Further research on this compound could lead to new insights into its potential therapeutic effects and the development of new drugs for the treatment of various medical conditions.
科学的研究の応用
[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine has been studied for its potential therapeutic effects in various medical fields, including cancer research, neurological disorders, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In neurological disorders, this compound has been studied for its potential neuroprotective effects and ability to improve cognitive function. In cardiovascular disease, this compound has been shown to have vasodilatory effects and improve cardiac function.
特性
IUPAC Name |
2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c12-3-6-17-11-9(7-15-17)10(13-8-14-11)16-4-1-2-5-16/h7-8H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJRHPHHHYZCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



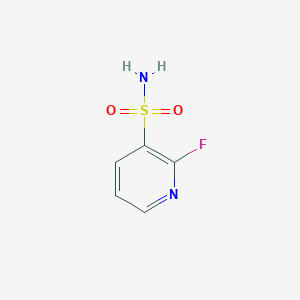
![Methyl 4-methyl-3-{[(methylamino)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B1415317.png)
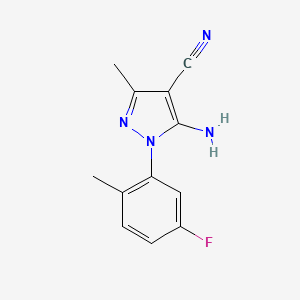
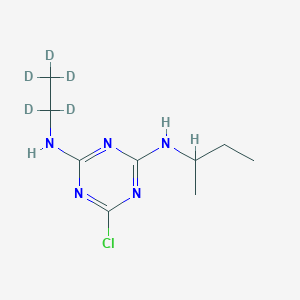
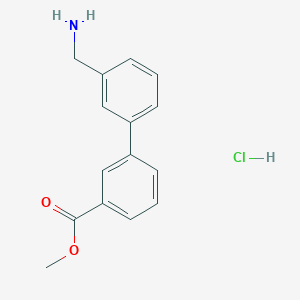
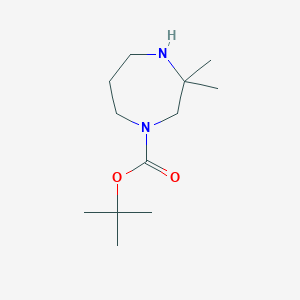
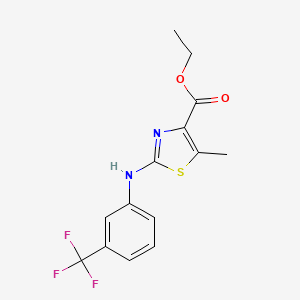
![Tert-Butyl 3-(Trifluoromethylsulfonyloxy)-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate](/img/structure/B1415328.png)
![Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-](/img/structure/B1415329.png)
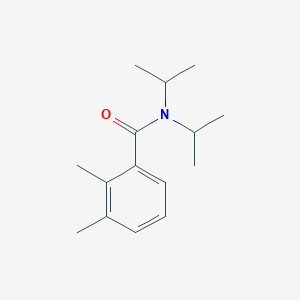
![Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate](/img/structure/B1415333.png)
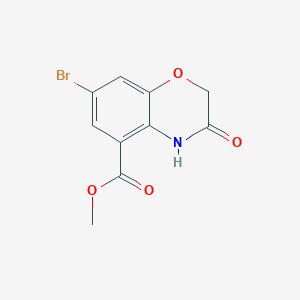

![Methyl 3-({[(4-fluorophenyl)amino]carbonothioyl}amino)-4-methylthiophene-2-carboxylate](/img/structure/B1415338.png)